1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine
Description
Properties
CAS No. |
227611-69-0 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine |
InChI |
InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2 |
InChI Key |
PNGFNACSGBGKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=C3N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1H-pyrazole-3,5-diamine with ortho-phenylenediamine under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Functionalization Reactions
The 2,3-diamine groups on the fused core enable diverse derivatization:
Nucleophilic Substitution
-
Reactivity :
Table 1: Representative Substitution Reactions
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-2,3-diamine derivative | DCM, RT, 2h | 78 |
| Benzyl bromide | N-Benzyl-2,3-diamine derivative | K2CO3, DMF, 60°C, 4h | 65 |
| Tosyl chloride | N-Tosyl-2,3-diamine derivative | Pyridine, 0°C→RT, 6h | 82 |
Cyclization to Polyheterocycles
The diamine moiety facilitates further ring formation:
-
Quinoxaline Formation :
-
Triazole Formation :
Example Pathway :
text1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine + Propargyl bromide → [CuI, DIPEA, DMF] → Triazole-fused derivative
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
Table 2: Cross-Coupling Modifications
| Reaction Type | Reagent | Position Modified | Catalyst System | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | C6 | Pd(PPh3)4, K2CO3 | 70 |
| Buchwald-Hartwig | 2-Bromopyridine | C7 | Pd2(dba)3, XPhos | 65 |
Biological Activity and SAR Insights
While direct data for this compound is limited, structural analogs exhibit:
-
Kinase Inhibition : Pyrazolo-benzimidazoles target EGFR and CDKs, with IC50 values <100 nM in some derivatives .
-
Antibacterial Effects : Diamine-substituted pyrazolo-heterocycles show MIC values as low as 0.062 µg/mL against Gram-negative pathogens .
Critical SAR Observations :
Scientific Research Applications
4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycles :
- Benzimidazole vs. Pyrimidine/Pyridine : The benzimidazole core in the target compound enhances planarity and π-stacking compared to pyrazolo[1,5-a]pyrimidines (PR08) or pyrazolo[1,5-a]pyridines. This may improve DNA intercalation or protein binding .
- Pyrazolo[5,1-c]triazines : These compounds exhibit cytotoxicity via antimetabolite activity, likely due to their structural mimicry of nucleic bases .
Substituent Effects :
- Diamine Groups : The 2,3-diamine groups in the target compound could enhance solubility and hydrogen bonding compared to pyrazolo[1,5-a]pyrimidines with morpholine or sulfonyl substituents (e.g., compound 16 in ).
- Electron-Withdrawing Groups : Pyrazolo[1,5-a]pyrimidine derivatives with difluoromethyl groups () show enhanced kinase inhibition, suggesting that electron-deficient substituents improve ATP-binding pocket interactions .
Mechanistic Divergence: Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (PR08) inhibit CDK2 by mimicking ATP, while NSC 51143 targets ribonucleotide reductase via iron chelation . The target compound’s benzimidazole core may favor interactions with topoisomerases or PARP enzymes. Cytotoxicity: Pyrazolo[5,1-c]triazines show selective cytotoxicity in carcinoma cells, likely due to their triazine ring’s resemblance to purines .
Q & A
Basic Research Questions
What are the established synthetic routes for 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine, and what critical parameters influence reaction yields?
Methodological Answer:
The synthesis typically involves cyclocondensation of diamino intermediates with appropriate carbonyl or nitrile reagents. For example, derivatives of pyrazolo-benzimidazoles are synthesized via:
- Multi-component reactions using reagents like acetylacetone or cyanothioacetamide under acidic conditions (e.g., glacial acetic acid) .
- Functionalization of pre-formed heterocycles (e.g., reacting 3-amino-4-arylazo-pyrazoles with benzimidazole precursors) .
Critical Parameters:
- Reagent stoichiometry: Excess nitrile or carbonyl reagents may lead to side products (e.g., over-cyclization).
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may introduce hygroscopic issues; use freshly distilled solvents to avoid water interference .
- Temperature control: Reflux conditions (e.g., 80–100°C) are often required for ring closure, but prolonged heating can degrade thermally sensitive intermediates .
How should researchers characterize the purity and structural integrity of this compound using spectroscopic and analytical methods?
Methodological Answer:
- Elemental Analysis (EA): Compare calculated vs. observed C, H, N percentages (e.g., deviations >0.4% indicate impurities) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy ≤3 ppm .
- ¹H/¹³C NMR: Key diagnostic signals include:
- N-H protons (δ 8.5–10.5 ppm for aromatic amines).
- Benzimidazole protons (δ 7.0–8.5 ppm, coupled splitting patterns).
- Combustion Analysis: Ensure ≥95% purity for biological testing by verifying C/H/N/O ratios .
Advanced Research Questions
How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
Discrepancies often arise from:
- Solubility variations: Use standardized solvents (e.g., DMSO stored under anhydrous conditions) and validate stock solutions via UV-Vis spectroscopy .
- Assay conditions: Control pH (e.g., 7.4 for enzyme inhibition studies) and temperature (25°C vs. 37°C) to mimic physiological environments .
- Structural analogs: Subtle modifications (e.g., substitution at position 7) drastically alter activity. Perform structure-activity relationship (SAR) studies using a library of derivatives .
Example Workflow:
Replicate conflicting studies using identical compound batches.
Test derivatives with systematic substitutions (e.g., -NH₂ vs. -OMe groups).
Use statistical tools (e.g., ANOVA) to isolate variables affecting activity .
What computational strategies are effective in predicting the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., cyclin-dependent kinases). Focus on:
- QM/MM Simulations: Refine docking poses by calculating electronic interactions at the quantum level .
- MD Simulations: Assess binding stability over 50–100 ns trajectories to identify critical conformational changes .
Validation:
- Compare predicted binding energies with experimental IC₅₀ values .
- Use crystallographic data (if available) for co-crystal structures .
How can researchers optimize in vivo bioavailability of this compound derivatives?
Methodological Answer:
- Formulation: Use nanoparticle encapsulation (e.g., PLGA polymers) to enhance solubility and reduce renal clearance .
- Prodrug Design: Introduce ester or phosphate groups at the 2- or 3-position to improve membrane permeability, with enzymatic cleavage in target tissues .
- Pharmacokinetic Profiling:
- Measure plasma half-life (t₁/₂) via LC-MS/MS.
- Assess tissue distribution using radiolabeled analogs (e.g., ¹⁸F for PET imaging) .
Data Contradiction Analysis
- Solubility vs. Bioactivity: While DMSO is a common solvent, its hygroscopic nature can reduce compound stability. Alternative solvents (e.g., PEG-400) may improve reproducibility in animal studies .
- Enzyme Inhibition Specificity: Derivatives may show off-target effects (e.g., PDE-4 vs. CDK2 inhibition). Use selectivity panels to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
